molecular formula C11H16ClN3 B1491516 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092717-25-2

7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491516
CAS No.: 2092717-25-2
M. Wt: 225.72 g/mol
InChI Key: JGFDRNURVVKCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a valuable chemical building block in medicinal chemistry research. Its structure incorporates the imidazo[1,2-b]pyrazole scaffold, a privileged heterocyclic system known for its diverse biological activities and presence in investigational compounds . The chloromethyl group at the 7-position provides a reactive handle for further synthetic elaboration, enabling researchers to create amide linkages, alkylate nucleophiles, or construct more complex molecular architectures for structure-activity relationship (SAR) studies . The imidazo[1,2-b]pyrazole core is of significant interest in early-stage drug discovery. Scientific literature indicates that derivatives of this scaffold are being explored as new potential antituberculosis agents, with several compounds demonstrating promising activity against Mycobacterium growth . Furthermore, related imidazopyrazine and imidazopyrazole derivatives have been investigated for their utility in oncology research, having been designed and synthesized as inhibitors of protein kinases and for their anti-proliferative effects against various cancer cell lines . This compound is intended for research and development purposes only.

Properties

IUPAC Name

7-(chloromethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFDRNURVVKCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both imidazole and pyrazole rings, which are known for their diverse biological properties. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

  • IUPAC Name : 7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
  • CAS Number : 2092717-25-2
  • Molecular Weight : 225.72 g/mol

The biological activity of 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, leading to altered enzymatic activity or modulation of receptor signaling pathways.

Research indicates that compounds with similar structures often exhibit inhibition of kinases or other enzymes involved in critical cellular processes. The chloromethyl group may enhance the compound's reactivity and interaction with biological macromolecules.

Anticancer Activity

A notable area of research involves the anticancer potential of this compound. Preliminary studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
A54910
HeLa12
U373n15

These values suggest that the compound may have a promising role in cancer therapeutics, although further investigation is required to understand the specific pathways involved.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole demonstrated a high LD50 value (>2000 mg/kg), indicating a low acute toxicity level. However, chronic toxicity and long-term effects remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of imidazo[1,2-b]pyrazole derivatives to enhance their biological activity. For instance:

  • A study published in MDPI highlighted the modification of similar compounds leading to increased potency against HIV strains with specific mutations (E138K and K103N) . Although not directly related, these findings underscore the importance of structural variations in enhancing biological efficacy.
  • Another research effort aimed at synthesizing derivatives with improved solubility and bioavailability showed promising results in preclinical models . The modifications included varying substituents on the pyrazole ring, which could potentially apply to the chloromethyl derivative as well.

Comparison with Similar Compounds

Isobutyl vs. Cyclopentyl at Position 1

  • Isobutyl (Target Compound) : Offers a balance between lipophilicity and steric accessibility. Ideal for tuning membrane permeability without excessive hydrophobicity.

Chloromethyl vs. Chloro at Position 7

  • Chloromethyl : Provides a reactive handle for covalent bonding (e.g., with thiols or amines in target proteins). This group is critical for prodrug strategies or targeted delivery.

Methyl vs. Cyclobutyl at Position 6

  • Methyl (Target Compound) : Enhances metabolic stability by blocking oxidative sites.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity (logD) : Replacement of indole with imidazo[1,2-b]pyrazole reduces logD by ~1.0 unit, as demonstrated in pruvanserin isosteres . This suggests the target compound may exhibit superior solubility (>50 µg/mL) compared to indole-based drugs.
  • Reactivity : The chloromethyl group distinguishes the target compound from simpler chloro analogs, enabling selective functionalization—a key advantage in lead optimization .

Preparation Methods

Chloromethylation at the 7-Position

Chloromethylation is achieved by introducing a chloromethyl group (-CH2Cl) selectively at the 7-position of the imidazo[1,2-b]pyrazole ring. Methods include:

  • Treatment with chloromethylating agents such as chloromethyl methyl ether (MOM-Cl) or formaldehyde and hydrochloric acid under controlled conditions.
  • Use of chloromethyl halides in the presence of bases such as pyridine or sodium bicarbonate to facilitate substitution.

A representative reaction condition based on related heterocyclic syntheses involves:

Parameter Condition
Chloromethylating agent Chloromethyl methyl ether or formaldehyde/HCl
Base Pyridine, sodium bicarbonate
Solvent N-methyl-2-pyrrolidinone (NMP)
Temperature 40–50 °C
Reaction time Several hours (typically 4–8 h)

The reaction is monitored to avoid polymerization or decomposition side reactions, which are common in chloromethylation processes.

Detailed Research Findings from Patents and Literature

A patent (US10577345B2) describing synthesis of related heterocyclic compounds provides insights applicable to the preparation of 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole:

  • The chloromethyl group (LG = chloro) is introduced in the presence of pyridine and a weak inorganic base such as sodium bicarbonate.
  • The reaction is carried out in N-methyl-2-pyrrolidinone solvent at 43–45 °C.
  • Catalytic amounts of sodium iodide may be used to enhance the reaction.
  • After reaction completion, the mixture is treated with water and crystallized at 40–50 °C to obtain the product in high purity.

Such conditions help minimize side reactions and improve yield and purity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Core formation Pyrazole derivatives + aldehydes, acidic/basic catalysis Forms imidazo[1,2-b]pyrazole skeleton
Alkylation (N1-isobutyl) Isobutyl halide, base (e.g., K2CO3) Performed before chloromethylation
Methylation (C6-methyl) Methyl iodide or methyl sulfate Selective methylation at position 6
Chloromethylation (C7) Chloromethyl methyl ether or formaldehyde/HCl, pyridine, NaHCO3, NMP, 40–50 °C Controlled to avoid polymerization
Purification Water quench, crystallization at 40–50 °C Yields high purity compound

Analytical and Purity Considerations

  • The chloromethylated product is sensitive to polymerization; thus, reaction conditions must be carefully controlled.
  • Purification by crystallization from suitable solvents (e.g., heptane, methyl tert-butyl ether) ensures removal of impurities.
  • Characterization by NMR, mass spectrometry, and HPLC confirms structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.